molecular formula C15H14N4O4 B2748765 methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate CAS No. 899415-43-1

methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate

Cat. No. B2748765
CAS RN: 899415-43-1
M. Wt: 314.301
InChI Key: MAFOIRUZLLYHIL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, which is a type of polycyclic aromatic compound with multiple rings . It also contains a carbonyl group (C=O), an amine group (NH), and a methyl group (CH3), which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, with the carbonyl, amine, and methyl groups attached at specific positions. The exact structure would depend on the locations of these groups on the ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl, amine, and methyl groups. The carbonyl group is often involved in reactions such as nucleophilic addition and reduction, while the amine group can participate in reactions such as acid-base reactions and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amine groups could impact its solubility in different solvents, while the aromatic ring system could contribute to its stability .

Scientific Research Applications

Chemical Biology and Enzyme Inhibition

Researchers explore the compound’s interactions with enzymes, receptors, or cellular pathways. By elucidating its binding sites and mode of action, they gain insights into biological processes. Methyl 2-({6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate could serve as a valuable tool compound for chemical biology studies.

These applications highlight the versatility and potential impact of this compound in scientific research. As investigations continue, we may uncover even more exciting uses for "VU0611540-1." . If you have any further questions or need additional information, feel free to ask!

properties

IUPAC Name

methyl 2-[(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-18-10(14(21)16-8-12(20)23-2)7-9-13(18)17-11-5-3-4-6-19(11)15(9)22/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFOIRUZLLYHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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